molecular formula C12H8ClN3OS B5544247 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5544247
M. Wt: 277.73 g/mol
InChI Key: IYIFIWRAGMFAIN-UHFFFAOYSA-N
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Description

The compound “3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

Scientific Research Applications

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent . Derivatives of this compound have shown in vitro activity against strains of Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentration (MIC) values as low as 0.488 µM . This suggests that modifications of the thieno[2,3-d]pyrimidin-4-one scaffold could lead to potent antitubercular medications.

Cancer Treatment

In cancer research, derivatives of thieno[2,3-d]pyrimidin-4-one have been investigated as CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Some derivatives have shown superior cytotoxic activities against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer drugs .

Chalcogenation Chemistry

The compound serves as a precursor in chalcogenation chemistry . Chalcogenation refers to the introduction of a chalcogen (such as sulfur or selenium) into a molecule. This process is used to synthesize diversely substituted derivatives, which can have various applications in medicinal chemistry and materials science .

Molecular Docking Studies

Molecular docking studies have utilized thieno[2,3-d]pyrimidin-4-one derivatives to understand their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for drug design and development .

Structure-Activity Relationship (SAR) Analysis

SAR analysis of thieno[2,3-d]pyrimidin-4-one derivatives has provided insights into how different substitutions affect biological activity. This information is valuable for optimizing the pharmacological properties of these compounds, leading to the development of more effective and safer drugs .

Drug-Likeness and Lead Optimization

The compound and its derivatives have been evaluated for their drug-likeness properties, such as the partition coefficient (Log P) and molecular weight. Compounds with a Log P value less than 4 and molecular weight less than 400 are considered to have good drug-like properties, which is important during the lead optimization phase of drug development .

Mechanism of Action

Thieno[2,3-d]pyrimidin-4-ones have been reported to inhibit Cyt-bd, a potential drug target in Mycobacterium tuberculosis . This inhibition is part of the mechanism of action of these compounds as potential antitubercular agents .

Future Directions

The future directions for the study of “3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds include further exploration of their potential as antitubercular agents . Additionally, these compounds may serve as models for the development of antimalarial agents .

properties

IUPAC Name

3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIFIWRAGMFAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324074
Record name 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-5-(4-chloro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

CAS RN

307340-75-6
Record name 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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